molecular formula C9H11ClO3 B14870416 5-Chloro-3-ethoxy-2-methoxyphenol

5-Chloro-3-ethoxy-2-methoxyphenol

Cat. No.: B14870416
M. Wt: 202.63 g/mol
InChI Key: PSIKKZCMTZFNJZ-UHFFFAOYSA-N
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Description

5-Chloro-3-ethoxy-2-methoxyphenol is a substituted phenol derivative characterized by a hydroxyl group at position 1, a methoxy group at position 2, an ethoxy group at position 3, and a chlorine atom at position 5 on the aromatic ring. Its molecular formula is C₉H₁₁ClO₃, with a molecular weight of 202.64 g/mol (calculated based on substituents). The compound’s structure combines electron-withdrawing (Cl) and electron-donating (methoxy, ethoxy) groups, influencing its electronic properties and reactivity.

Properties

Molecular Formula

C9H11ClO3

Molecular Weight

202.63 g/mol

IUPAC Name

5-chloro-3-ethoxy-2-methoxyphenol

InChI

InChI=1S/C9H11ClO3/c1-3-13-8-5-6(10)4-7(11)9(8)12-2/h4-5,11H,3H2,1-2H3

InChI Key

PSIKKZCMTZFNJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OC)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-ethoxy-2-methoxyphenol typically involves the substitution reactions on a phenol derivative. One common method is the ethoxylation of 5-chloro-2-methoxyphenol using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the ethoxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-ethoxy-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydroxyl group or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution with amines can produce amino derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-3-ethoxy-2-methoxyphenol is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its phenolic structure allows it to interact with various biological targets.

Medicine: In medicine, derivatives of this compound may be explored for their therapeutic properties. For instance, they could be investigated for antimicrobial or anti-inflammatory activities.

Industry: Industrially, the compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Chloro-3-ethoxy-2-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the chloro and methoxy substituents can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparison of this compound with Hydroxyacetophenones

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Melting Point (°C) Key Synthesis Method
This compound N/A* C₉H₁₁ClO₃ 202.64 2-OCH₃, 3-OCH₂CH₃, 5-Cl, 1-OH Not reported Inferred: Williamson ether synthesis or electrophilic substitution
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone 50317-52-7 C₉H₉ClO₃ 200.62 2-OH, 3-CH₂OH, 5-Cl, 1-COCH₃ 97–98 Diazotization and Sandmeyer reaction
1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone 69240-98-8 C₉H₉ClO₃ 200.62 4-OH, 5-OCH₃, 2-Cl, 1-COCH₃ 109–110 Friedel-Crafts acylation
1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone 116265-99-7 C₉H₉ClO₃ 200.62 2-OH, 4-OCH₃, 5-Cl, 1-COCH₃ Not reported Sandmeyer reaction or Friedel-Crafts

*Direct data for this compound are unavailable in the provided sources; properties are inferred from analogs.

  • Melting Points: Hydroxyacetophenones exhibit melting points between 97–110°C, influenced by hydrogen bonding from -OH and ketone groups.
  • Synthesis: Hydroxyacetophenones are synthesized via Friedel-Crafts acylation or Sandmeyer reactions . For this compound, plausible routes include: Williamson Ether Synthesis: Introducing ethoxy and methoxy groups to a chlorophenol precursor. Electrophilic Substitution: Chlorination of a pre-substituted methoxy/ethoxy phenol.

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